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Tyrosine Kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase belonging to the
Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes
are critical transducers of cytokine signaling. Upon cytokine binding to its receptor, JAKs
associated with the receptor's intracellular domain become activated, phosphorylate each
other, and then phosphorylate the receptor itself. This creates docking sites for Signal
Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by
the JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the
transcription of target genes involved in inflammation and immune responses.[3][4]

TYK2 is essential for signaling pathways initiated by key pro-inflammatory cytokines, including
interleukin-23 (IL-23), IL-12, and Type | interferons (IFNs).[4] These cytokines are central to the
pathogenesis of numerous autoimmune diseases.[1][4] For instance, the IL-23/IL-17 axis,
which is mediated by TYK2, is a cornerstone of the inflammatory process in plaque psoriasis.
[5] Given its central role, inhibiting TYK2 presents a highly attractive therapeutic strategy for
correcting immune dysregulation in these conditions.[1]

Envudeucitinib (ESK-001): A Next-Generation Oral
TYK2 Inhibitor

Envudeucitinib (formerly known as ESK-001) is an orally administered, small-molecule
inhibitor designed for high selectivity for TYK2.[1][6] It is currently under investigation for the
treatment of moderate-to-severe plaque psoriasis and systemic lupus erythematosus (SLE).[7]
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[8] The core innovation of envudeucitinib lies in its unique mechanism of action, which
differentiates it from first-generation pan-JAK inhibitors and other kinase inhibitors.

Core Mechanism of Action: Allosteric Inhibition of
the JH2 Pseudokinase Domain

Unlike traditional JAK inhibitors that compete with ATP at the highly conserved active site within
the kinase domain (JH1), envudeucitinib is a highly selective, allosteric inhibitor that binds to
the regulatory pseudokinase domain (JH2) of TYKZ2.[1] The JH2 domain, while catalytically
inactive, plays a crucial regulatory role by controlling the activity of the adjacent JH1 kinase
domain.[9][10]

By binding exclusively to the JH2 domain, envudeucitinib locks the TYK2 enzyme in an
inactive conformation.[9] This allosteric inhibition prevents the conformational changes
necessary for catalytic activity, thereby blocking downstream signaling.[9] This mechanism is
the foundation of envudeucitinib's high selectivity, as the JH2 domain is structurally distinct
among the JAK family members, unlike the highly homologous ATP-binding pocket in the JH1
domains.[10]
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Caption: Allosteric (JH2) vs. Orthosteric (JH1) JAK Inhibition.

Biochemical and Cellular Activity

Preclinical studies have quantitatively confirmed the high selectivity and functional

consequences of envudeucitinib's mechanism.

Biochemical Selectivity

Envudeucitinib's allosteric binding to the JH2 domain translates to exceptional selectivity for
TYK2 over other JAK family kinases. In human whole blood assays, envudeucitinib showed
potent inhibition of TYK2-mediated pathways while having no meaningful effect on pathways

mediated by JAK1, JAK2, or JAK3.[1][2]
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Selectivity vs.

Kinase Target Assay System ICs0 (NM
g y Sy s0 (NM) e

Human Whole Blood
TYK2 (IFNa- or IL-12- 104 - 149

mediated)

Human Whole Blood
JAK1/JAK3 _ >30,000 >200x
(IL-2-mediated)

Human Whole Blood
JAK2 ) >30,000 >200x
(TPO-mediated)

Table 1: Biochemical Selectivity of Envudeucitinib (ESK-001).[1][2][11]

Inhibition of Cytokine-Induced Signaling

Consistent with its mechanism, envudeucitinib potently blocks the downstream signaling of
TYK2-dependent cytokines. In preclinical studies, it demonstrated concentration-dependent
inhibition of STAT phosphorylation and subsequent IFNy production following stimulation with
IL-12, IL-23, and IFNa in human whole blood and peripheral blood mononuclear cells.[1][2]
Phase 1 studies in healthy volunteers confirmed this, showing dose-dependent inhibition of
Type | IFN-induced genes.[1][2] Maximal inhibition of the TYK2 pathway was achieved within 2-

4 hours and was sustained at higher doses.[1]
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Caption: Envudeucitinib Inhibition of the TYK2 Signaling Pathway.

Clinical Efficacy in Plaque Psoriasis

The therapeutic relevance of envudeucitinib's mechanism has been demonstrated in clinical
trials for moderate-to-severe plague psoriasis. The Phase 2 STRIDE study (NCT05600036)
and its ongoing open-label extension (OLE) have shown significant, dose-dependent
improvements in skin clearance.[12][13][14]
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e . Envudeucitinib 40
Envudeucitinib 40

Endpoint Placebo (Week 12 mg BID (Week 52
s ( ) mg BID (Week 12) < (W

OLE)
PASI-751 0% 64.1% 78%
PASI-902 N/A 38.5% 61%
PASI-1003 N/A 15.4% 39%
sPGA 0/14 N/A 59.0% 61%

Table 2: Clinical Efficacy of Envudeucitinib in Moderate-to-Severe Plaque Psoriasis (STRIDE
& OLE Studies).[12][13][15][16]

1 >75% improvement in Psoriasis Area and Severity Index. 2 290% improvement in PASI. 3 100% improvement in PASI. 4 Static Physician's Global

Assessment score of clear (0) or almost clear (1).

Safety and Tolerability

Across Phase 1 and 2 studies, envudeucitinib has been generally well-tolerated.[1][14] The
safety profile is consistent with its selective mechanism, notably lacking adverse events
typically associated with broader JAK inhibition.[6][7] In the 52-week OLE study, the
discontinuation rate due to adverse events was low at 3.7%.[15][16] The most common
treatment-emergent adverse events were mild to moderate and included nasopharynagitis,
upper respiratory tract infections, and headache.[14] No clinically significant laboratory or ECG
findings have been observed.[6][15]

Appendix: Experimental Methodologies
In Vitro Kinase Selectivity Assay

 Principle: To determine the relative potency of envudeucitinib against TYK2 versus other
JAK family kinases (JAK1, JAK2, JAK3). This is typically done using a luminescence-based
kinase assay that measures ATP consumption.

e Methodology (Example: ADP-Glo™ Assay):

o Recombinant human kinase domains (TYK2, JAK1, JAK2, JAK3) are incubated with a
specific substrate peptide.
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o Serial dilutions of envudeucitinib (or vehicle control) are added to the reaction wells.

o The kinase reaction is initiated by the addition of ATP (at a concentration near the Km for
each enzyme).

o After incubation (e.g., 60 minutes at room temperature), an ADP-Glo™ reagent is added to
stop the reaction and deplete the remaining ATP.

o Akinase detection reagent is then added, which converts the ADP generated by the
kinase reaction back into ATP. This new ATP is used in a luciferase/luciferin reaction to
produce light.

o The luminescent signal, which is directly proportional to kinase activity, is measured by a
plate reader.

o Data are normalized to controls, and ICso values are calculated from the dose-response
curves.[3][17]

Allosteric Binding (JH2 Domain) Assay

e Principle: To confirm that envudeucitinib binds to the JH2 pseudokinase domain and to
determine its binding affinity. A common method is a fluorescence polarization (FP)
competition assay.

o Methodology (Example: FP Assay):
o Afluorescently labeled probe molecule, known to bind to the TYK2 JH2 domain, is used.

o The probe is incubated with purified, recombinant TYK2 JH2 protein. In this state, the
large complex tumbles slowly in solution, emitting highly polarized light.

o Serial dilutions of envudeucitinib are added to the mixture.

o If envudeucitinib binds to the JH2 domain, it displaces the fluorescent probe. The now-
free probe tumbles rapidly, emitting depolarized light.

o The change in fluorescence polarization is measured. The concentration of
envudeucitinib required to displace 50% of the probe is used to calculate binding affinity
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(e.g., Kior ICs0).[10][18]
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Caption: Workflow for a Cellular Phospho-STAT Inhibition Assay.

Phase 2 STRIDE Clinical Trial Design (NCT05600036)

o Objective: To assess the clinical efficacy, safety, and pharmacokinetics of various doses of
envudeucitinib compared to placebo in patients with moderate-to-severe plague psoriasis.
[12]

» Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[12]
[19]

o Population: Adult patients (18-75 years) with moderate-to-severe plaque psoriasis (defined
by PASI 212, sSPGA =3, and Body Surface Area 210%).[7]
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« Intervention: 228 patients were randomized to one of six treatment arms for a 12-week
period:[12][19]

[e]

Placebo

o

Envudeucitinib 10 mg once daily (QD)

[¢]

Envudeucitinib 20 mg QD

[¢]

Envudeucitinib 40 mg QD

[e]

Envudeucitinib 20 mg twice daily (BID)

o

Envudeucitinib 40 mg BID

e Primary Endpoint: Proportion of patients achieving PASI-75 at Week 12 compared to
placebo.[19]

o Key Secondary Endpoints: Safety and tolerability, PASI-90, PASI-100, and proportion of
patients achieving an sSPGA score of 0 or 1.[19]

o Follow-up: After the 12-week treatment period, patients could enroll in a long-term open-label
extension study (OLE; NCT05739435).[6][19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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